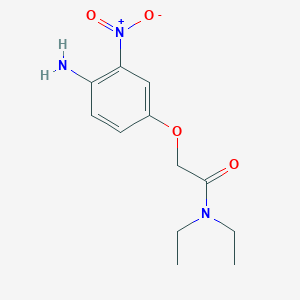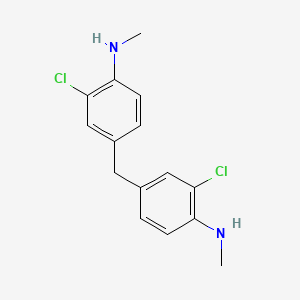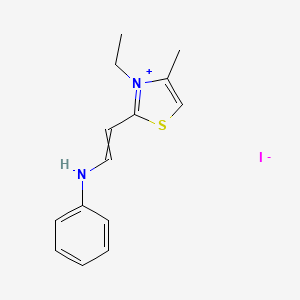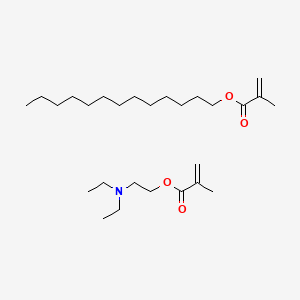![molecular formula C8H16B2O6 B14496896 2,2'-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane) CAS No. 64420-72-0](/img/structure/B14496896.png)
2,2'-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane) is an organic compound with the molecular formula C10H18B2O4. This compound is known for its unique structure, which includes two boronate ester groups connected by a butane-1,4-diyl linker. Boronate esters are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane) typically involves the reaction of butane-1,4-diol with boronic acid derivatives. One common method is the esterification of butane-1,4-diol with 1,3,2-dioxaborolane in the presence of a dehydrating agent such as toluene or benzene. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane) undergoes several types of chemical reactions, including:
Oxidation: The boronate ester groups can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronate esters back to the corresponding alcohols.
Substitution: The boronate esters can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Butane-1,4-diol.
Substitution: Various substituted boronate esters.
Aplicaciones Científicas De Investigación
2,2’-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2,2’-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane) involves the formation of boronate complexes with various substrates. The boron atoms in the compound can coordinate with nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in catalytic processes such as the Suzuki-Miyaura coupling reaction, where the boronate ester acts as a key intermediate.
Comparación Con Compuestos Similares
Similar Compounds
- Butane-1,4-diylbis(oxy)bis(1,3,2-dioxaborolane)
- 1,4-Butanediol diglycidyl ether
- 1,4-Bis(glycidyloxy)butane
Uniqueness
2,2’-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane) is unique due to its dual boronate ester groups, which provide enhanced reactivity and versatility in chemical synthesis. The presence of the butane-1,4-diyl linker also imparts flexibility to the molecule, allowing it to adopt various conformations and interact with a wide range of substrates.
Propiedades
Número CAS |
64420-72-0 |
|---|---|
Fórmula molecular |
C8H16B2O6 |
Peso molecular |
229.84 g/mol |
Nombre IUPAC |
2-[4-(1,3,2-dioxaborolan-2-yloxy)butoxy]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C8H16B2O6/c1(3-11-9-13-5-6-14-9)2-4-12-10-15-7-8-16-10/h1-8H2 |
Clave InChI |
GRTWGAQONZSCBS-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCO1)OCCCCOB2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one](/img/structure/B14496833.png)
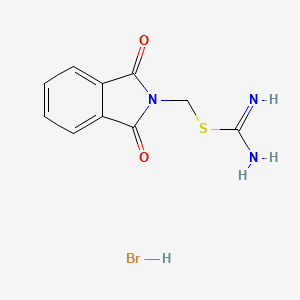

![2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate](/img/structure/B14496858.png)
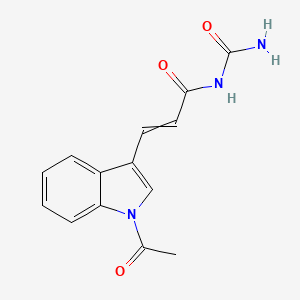
![Methyl 3-[3-(bromomethyl)phenyl]propanoate](/img/structure/B14496872.png)
